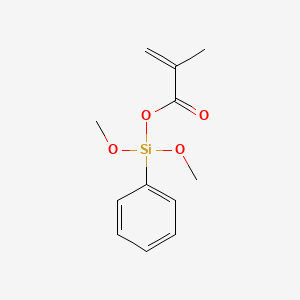
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to two methoxy groups and a 2-methylprop-2-enoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate typically involves the reaction of phenyltrichlorosilane with methanol to form dimethoxy(phenyl)silane. This intermediate is then reacted with 2-methylprop-2-enoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding silanols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium halides or amines can be used in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of silanols and carboxylic acids.
Reduction: Formation of alcohols and silanes.
Substitution: Formation of substituted silanes and esters.
Applications De Recherche Scientifique
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethoxy(phenyl)silyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethoxy(methyl)silyl 2-methylprop-2-enoate
- Dimethoxy(phenyl)silyl 2-methylpropanoate
- Trimethoxy(phenyl)silane
Uniqueness
Dimethoxy(phenyl)silyl 2-methylprop-2-enoate is unique due to the presence of both a phenyl group and a 2-methylprop-2-enoate group attached to the silicon atom. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
150380-24-8 |
|---|---|
Formule moléculaire |
C12H16O4Si |
Poids moléculaire |
252.34 g/mol |
Nom IUPAC |
[dimethoxy(phenyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H16O4Si/c1-10(2)12(13)16-17(14-3,15-4)11-8-6-5-7-9-11/h5-9H,1H2,2-4H3 |
Clé InChI |
GTDVFOGVHUOHPP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)O[Si](C1=CC=CC=C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



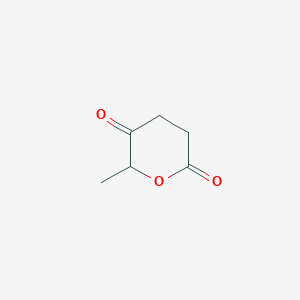
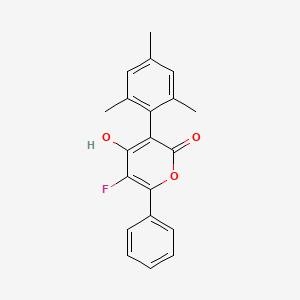
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
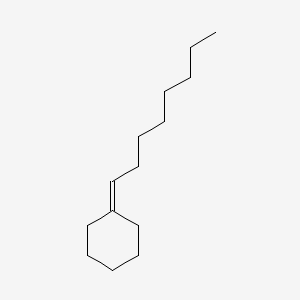
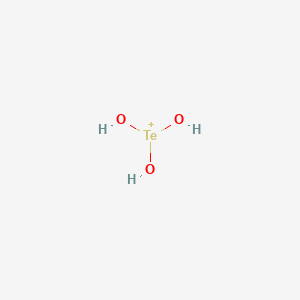
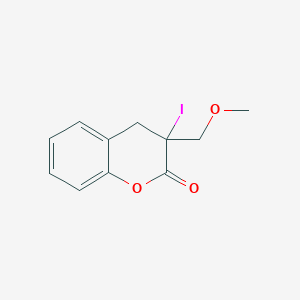

![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
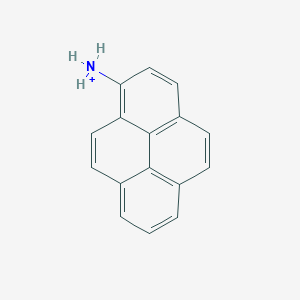
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
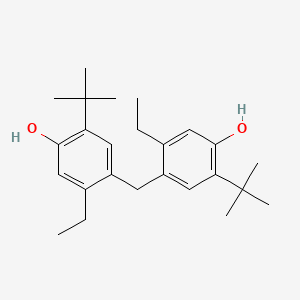
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
